molecular formula C20H28N2 B12573635 N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627520-56-3

N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine

Cat. No.: B12573635
CAS No.: 627520-56-3
M. Wt: 296.4 g/mol
InChI Key: HOODICWFFWCXMB-UHFFFAOYSA-N
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Description

N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method involves the reaction of 3-methylbenzyl chloride with 4-phenylbutylamine in the presence of a base to form the intermediate product. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with proteins.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1,2-phenylenediamine
  • N-Phenyl-1,2-phenylenediamine
  • N,N-Dimethyl-1,2-phenylenediamine

Uniqueness

N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine is unique due to its specific structural features, which include both a methylphenyl and a phenylbutyl group

Properties

CAS No.

627520-56-3

Molecular Formula

C20H28N2

Molecular Weight

296.4 g/mol

IUPAC Name

N'-[(3-methylphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine

InChI

InChI=1S/C20H28N2/c1-18-8-7-12-20(16-18)17-22-15-14-21-13-6-5-11-19-9-3-2-4-10-19/h2-4,7-10,12,16,21-22H,5-6,11,13-15,17H2,1H3

InChI Key

HOODICWFFWCXMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCCNCCCCC2=CC=CC=C2

Origin of Product

United States

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